N-(3,4-dimethoxyphenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge and a sulfanyl-containing side chain with a 4-fluorophenyl ketone moiety. This compound’s structure integrates multiple pharmacophoric elements: the thiazole ring (a heterocyclic scaffold common in bioactive molecules), methoxy and fluorine substituents (modulating electronic and lipophilic properties), and a sulfanyl linkage (enhancing metabolic stability).
The synthesis of such compounds typically involves coupling thiazole derivatives with substituted acetamides via sulfanyl or carbodiimide-mediated reactions, as seen in related pathways . Crystallographic studies (e.g., using SHELX software) highlight the importance of substituent-driven conformational changes in dictating molecular packing and stability .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c1-27-18-8-7-15(9-19(18)28-2)23-20(26)10-16-11-29-21(24-16)30-12-17(25)13-3-5-14(22)6-4-13/h3-9,11H,10,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGPAKCHRZEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0633960-1 is the CAG repeat expansion that causes all nine known polyglutamine diseases, including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3).
Mode of Action
VU0633960-1 is an antisense oligonucleotide (ASO) investigational therapy. It interacts with its targets by binding to the CAG repeat expansion, thereby reducing the production of the mutant proteins that cause the diseases. This compound has a unique target and dual mechanism of action that enables potent target engagement across multiple disease models.
Biochemical Pathways
The compound affects the biochemical pathways that lead to the production of mutant proteins. In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed in vivo in disease mouse models of HD. Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models. Preclinical data also showed VU0633960-1 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring , known for its role in various biological activities.
- A dimethoxyphenyl group , which may enhance lipophilicity and bioactivity.
- A fluorophenyl group , which can influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives often exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In studies, thiazole derivatives have demonstrated IC50 values comparable to or lower than established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| N-(3,4-Dimethoxyphenyl)... | HT29 (Colon) | < 1.61 | |
| N-(3,4-Dimethoxyphenyl)... | Jurkat (Leukemia) | < 1.98 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bcl-2 : The compound interacts with the Bcl-2 protein, a key regulator of apoptosis, leading to increased cancer cell death .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts play a crucial role in the binding affinity of the compound to its target proteins .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced activity .
Case Studies
- Study on Cytotoxicity : A recent study screened a library of thiazole compounds, including derivatives similar to this compound. Results indicated that several analogues exhibited potent anticancer effects against multiple cell lines, highlighting the therapeutic potential of thiazole-based compounds in oncology .
- Antibacterial Testing : Another investigation assessed the antibacterial efficacy of thiazole compounds against various pathogens. Results demonstrated that certain thiazole derivatives showed superior activity compared to conventional antibiotics, suggesting potential applications in treating resistant infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 3,4-dimethoxyphenyl group in the target compound contrasts with chlorophenyl , nitrophenyl , and trifluoromethylphenyl substituents in analogs:
- Electron-donating vs. The 4-fluorophenyl ketone moiety introduces moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.
*Estimated based on substituent contributions.
Heterocyclic Core Variations
The 1,3-thiazole core in the target compound differs from 1,3,4-oxadiazole () and 1,3,4-thiadiazole () in electronic and steric properties:
- Thiazole (C₃H₃NS): Exhibits aromaticity with a sulfur atom contributing to π-electron delocalization, often enhancing binding to biological targets.
- Oxadiazole (C₂H₂N₂O): Contains an oxygen atom, increasing polarity but reducing metabolic stability compared to thiazole.
- Thiadiazole (C₂H₂N₂S): Similar to thiazole but with an additional nitrogen, altering hydrogen-bonding patterns .
Pharmacological and Physicochemical Properties
- Crystal Packing : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide (), the dichlorophenyl ring is twisted 61.8° relative to the thiazole, forming N–H⋯N hydrogen-bonded dimers. The target compound’s methoxy groups may reduce steric hindrance, favoring planar conformations and altered solubility .
- Biological Activity: Nitrophenyl derivatives () show marked antimicrobial activity due to nitro group redox reactivity.
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : React 3,4-dimethoxyphenylacetamide with thiourea derivatives under reflux conditions in ethanol or DMF, catalyzed by HCl or H₂SO₄ .
- Sulfanyl group introduction : Use a nucleophilic substitution reaction between 2-(4-fluorophenyl)-2-oxoethyl thiol and a brominated thiazole intermediate. Optimize pH (7–9) and temperature (60–80°C) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/acetone) for >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm), thiazole protons (δ 7.5–8.0 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N motifs) for absolute configuration validation .
Q. What preliminary biological assays are recommended to assess its activity?
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against E. coli and S. aureus .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods (IC₅₀ calculations) .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action?
- Target selection : Prioritize enzymes (e.g., kinases, proteases) with structural homology to known thiazole/sulfanyl targets .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes around active sites (e.g., ATP-binding pockets) .
- Validation : Compare binding affinities (ΔG) with co-crystallized ligands. Analyze hydrogen bonds and hydrophobic interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl variants to assess halogen/electron effects .
- Bioisosteric substitution : Swap the thiazole ring with oxadiazole or triazole to evaluate heterocycle impact on potency .
- Data analysis : Corrogate IC₅₀ values with Hammett constants (σ) or cLogP to identify physicochemical drivers of activity .
Q. How can pharmacokinetic properties (ADME) be evaluated?
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .
Q. What computational approaches predict stability under varying conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., sulfanyl linkages) .
- Forced degradation : Expose to heat (40–60°C), UV light, or oxidative stress (H₂O₂). Monitor degradation products via HPLC .
Q. How do crystal packing interactions influence its physicochemical properties?
- Hydrogen-bonding networks : Analyze R₂²(8) motifs (e.g., N–H⋯N) to predict solubility and melting points .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to correlate with crystal lattice stability .
Methodological Resources
- Synthetic protocols : Refer to multi-step routes in , and 15 .
- Biological assay design : Follow guidelines in and .
- Computational tools : Use protocols from and for docking and SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
